molecular formula C12H9BrO2 B2797208 4-Bromo-1-methoxynaphthalene-2-carbaldehyde CAS No. 514844-65-6

4-Bromo-1-methoxynaphthalene-2-carbaldehyde

Cat. No.: B2797208
CAS No.: 514844-65-6
M. Wt: 265.106
InChI Key: ZNGLQDHNUMVTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-methoxynaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.106. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

4-Bromo-1-methoxynaphthalene-2-carbaldehyde serves as a precursor in the synthesis of complex molecules with potential pharmacological applications. For example, it has been utilized in the synthesis of thiosemicarbazones, which show selective inhibition against human myeloid leukemia HL60 cells due to their planar structures and the presence of bulky substituents (Chumakov et al., 2014). Additionally, this compound is involved in the synthesis of dihydropyrimidines with antimicrobial activities, demonstrating its role in developing novel therapeutic agents (Sherekar et al., 2021).

Intermediate in Pharmaceutical Synthesis

This compound acts as an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Its transformation into other compounds showcases the adaptability of this chemical in synthesizing biologically active molecules, such as nabumetone and naproxen, emphasizing its significance in pharmaceutical research (Xu & He, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are employed as fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids, such as fatty acids and bile acids. This application is crucial for the determination of specific compounds in pharmaceutical formulations, demonstrating the compound's utility in enhancing analytical methodologies (Gatti et al., 1992; Cavrini et al., 1993).

Properties

IUPAC Name

4-bromo-1-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLQDHNUMVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a nitrogen stream, an n-butyllithium hexane solution (1.6 M, 56.9 ml, 91.1 mmol) was added dropwise to a solution of 2,4-dibromo-1-methoxy-naphthalene (30.3 g, 95.9 mmol) in THF (1,800 ml) at −78° C. and the reaction mixture was stirred at the same temperature for 30 minutes. To this mixture, N,N-dimethylformamide (8.9 ml, 115.1 mmol) was added at −78° C. The mixture was stirred at the same temperature for three hours, and then a saturated ammonium chloride aqueous solution was added thereto and the mixture was extracted with ether. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:8)] to obtain the title compound (3.85 g, 15%).
Name
n-butyllithium hexane
Quantity
56.9 mL
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15%

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